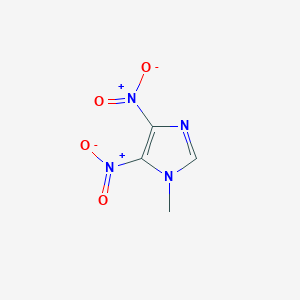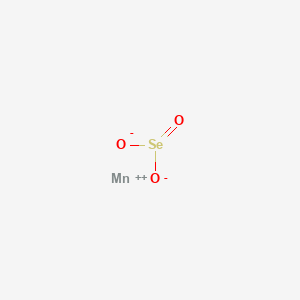
Manganese(2+) selenite
Overview
Description
Manganese(2+) selenite is an inorganic compound with the chemical formula MnSeO₃ It is a selenite salt of manganese, where manganese is in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(2+) selenite can be synthesized through a reaction between manganese(2+) salts and selenious acid. One common method involves the reaction of manganese(2+) chloride with selenious acid in an aqueous solution, resulting in the precipitation of this compound.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting manganese(2+) sulfate with sodium selenite under controlled conditions. The reaction is typically carried out in an aqueous medium, and the resulting this compound is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the manganese(2+) ion is oxidized to a higher oxidation state, such as manganese(4+).
Reduction: The compound can also participate in reduction reactions, where the selenium component is reduced to elemental selenium or other lower oxidation states.
Substitution: this compound can undergo substitution reactions with other anions, leading to the formation of different manganese compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in reactions involving this compound.
Reducing Agents: Sodium borohydride or hydrazine can be employed as reducing agents.
Reaction Conditions: These reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed:
Oxidation: Manganese dioxide (MnO₂) and selenium dioxide (SeO₂) are common products of oxidation reactions.
Reduction: Elemental selenium and manganese(2+) compounds are typical products of reduction reactions.
Scientific Research Applications
Manganese(2+) selenite has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other manganese and selenium compounds. It also serves as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in cancer therapy and as a supplement for selenium and manganese deficiencies.
Industry: The compound is used in the production of specialty glass and ceramics, as well as in the manufacturing of pigments and coatings.
Mechanism of Action
The mechanism of action of manganese(2+) selenite involves its interaction with biological molecules and cellular components. In biological systems, this compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It can also participate in redox reactions, influencing various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Manganese(2+) oxide (MnO): A manganese compound with similar oxidation states but different anionic components.
Manganese(2+) sulfate (MnSO₄): Another manganese compound with sulfate anions instead of selenite.
Sodium selenite (Na₂SeO₃): A selenite compound with sodium instead of manganese.
Uniqueness: Manganese(2+) selenite is unique due to its combination of manganese and selenite ions, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
manganese(2+);selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIYQYGYWIXNHE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12640-89-0 (Parent) | |
| Record name | Selenious acid, manganese(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015702348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30935593 | |
| Record name | Manganese(2+) selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15702-34-8 | |
| Record name | Selenious acid, manganese(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015702348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(2+) selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(2+) selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


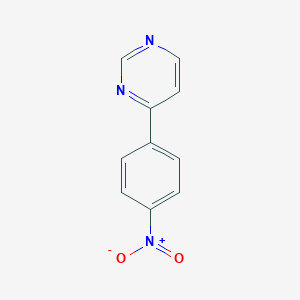
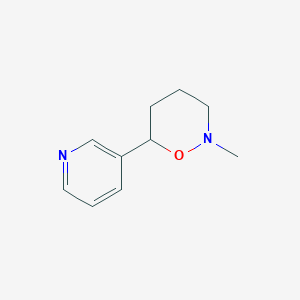

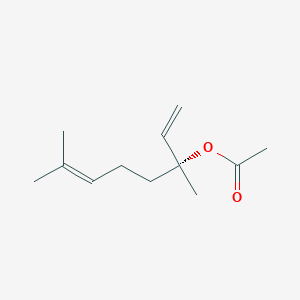

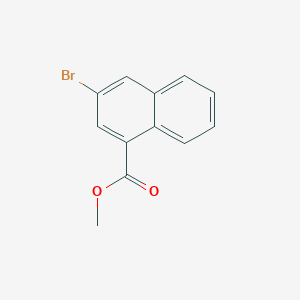

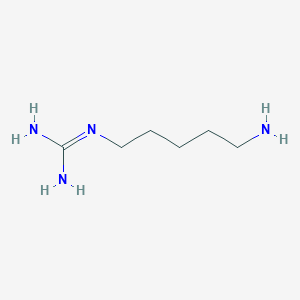

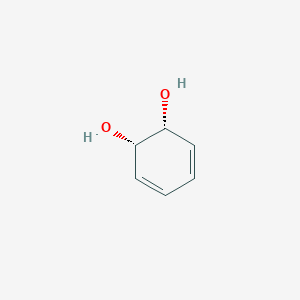
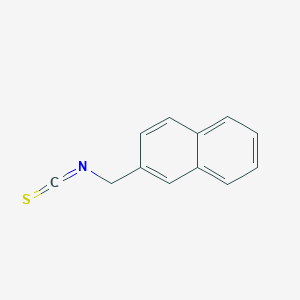

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
